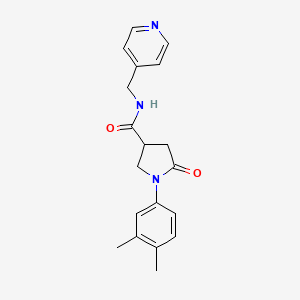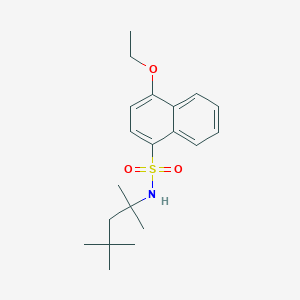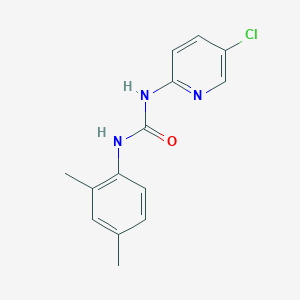![molecular formula C16H14Br2N2 B5379518 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone, also known as BPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEH is a hydrazone derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The complex formation is believed to occur through the coordination of the nitrogen atoms of the hydrazone moiety with the metal ion.
Biochemical and Physiological Effects:
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been found to have several biochemical and physiological effects. In addition to its use as a fluorescent probe, 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been found to exhibit antioxidant activity and has been proposed as a potential therapeutic agent for the treatment of oxidative stress-related diseases. 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has also been found to exhibit anti-inflammatory activity and has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone in lab experiments is its selectivity for metal ions. 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been found to selectively bind with various metal ions, which makes it a useful tool for the detection and quantification of these ions in biological samples. However, one of the limitations of using 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone. One of the major directions is the development of new methods for the synthesis of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone and its derivatives. Another direction is the exploration of the potential therapeutic applications of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone, particularly in the treatment of oxidative stress-related and inflammatory diseases. Additionally, the development of new fluorescent probes based on 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone and its derivatives is an area of active research.
Métodos De Síntesis
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been synthesized through various methods, including the reaction of 4-bromobenzaldehyde with ethyl hydrazinecarboxylate, followed by the reaction with ethyl acetate and sodium hydroxide. Another method involves the reaction of 4-bromobenzaldehyde with ethyl hydrazinecarboxylate in the presence of acetic acid and sodium acetate. Both of these methods have been found to be effective in synthesizing 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been extensively studied for its potential applications in scientific research. One of the major applications of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone is its use as a fluorescent probe for the detection of metal ions. 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been found to selectively bind with various metal ions, including copper, zinc, and cadmium, and has been used as a sensor for the detection of these ions in biological samples.
Propiedades
IUPAC Name |
(Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXQSYRMLIQLTA-UHWBUFEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(\C)/C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5379454.png)

![N~1~-methyl-N~1~-[(1-methylpiperidin-3-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5379468.png)

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5379482.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5379493.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide](/img/structure/B5379512.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379522.png)
![4-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)butan-1-ol](/img/structure/B5379529.png)
![2-({2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5379530.png)
![4-[2-(allylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B5379544.png)